REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[C:15](Cl)(=[O:17])[CH3:16]>N1C=CC=CC=1>[Br:14][C:11]1[CH:12]=[CH:13][C:8]([C:5]2[CH:4]=[CH:3][C:2]([NH:1][C:15](=[O:17])[CH3:16])=[CH:7][CH:6]=2)=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred over a period of 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
[I] A solution prepared
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
the reaction solution was extracted with ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with dilute hydrochloric acid and further with a saturated sodium chloride aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=C(C=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |